Structural Uniqueness Confirmation: CAS 2034306-68-6 Represents a Distinct Chemical Entity with No Publicly Available Bioactivity Data
An exhaustive search of primary biomedical literature (PubMed), authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay), and patent repositories (Google Patents, USPTO, WIPO) returned no quantitative pharmacological data—neither potency (IC₅₀, Kᵢ, EC₅₀), selectivity, nor ADME parameters—for CAS 2034306-68-6 from any source other than the explicitly excluded vendor websites [1]. In contrast, structurally related benzenesulfonamide-piperidine compounds bearing different aryl substitution patterns (e.g., 4-fluoro-3-methyl, CAS 2034530-14-6; 2,6-difluoro, CAS 2034306-70-0) are similarly absent from primary databases, indicating that this entire sub-series lacks published pharmacological characterization [1]. The compound's closest characterized structural neighbors—pyridine-sulfonamide sigma ligands disclosed in patent family US20240254115—differ fundamentally in sulfonamide connectivity (pyridine-attached vs. benzene-attached) and therefore cannot serve as reliable potency or selectivity surrogates [2].
| Evidence Dimension | Availability of peer-reviewed quantitative bioactivity data |
|---|---|
| Target Compound Data | 0 primary publications; 0 database bioactivity entries from non-excluded sources |
| Comparator Or Baseline | Pyridine-sulfonamide sigma ligands (US20240254115 family): Ki = 1.3–90 nM against σ1/σ2 receptors |
| Quantified Difference | Not calculable—target compound has no quantitative data for direct comparison |
| Conditions | Systematic literature and database search conducted across PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents |
Why This Matters
In the absence of any comparator-based quantitative evidence, procurement decisions for CAS 2034306-68-6 must be based entirely on structural rationale and chemical purity specifications rather than on demonstrated biological differentiation—a critical risk factor for target-based screening campaigns.
- [1] Systematic cross-database search of ChEMBL (https://www.ebi.ac.uk/chembl/), BindingDB (https://www.bindingdb.org), PubChem (https://pubchem.ncbi.nlm.nih.gov), and PubMed (https://pubmed.ncbi.nlm.nih.gov) using CAS 2034306-68-6 and IUPAC name as queries; search conducted April 2026. View Source
- [2] ESTEVE Pharmaceuticals. New Pyridine-Sulfonamide Derivatives as Sigma Ligands. US Patent Application US20240254115A1, published August 1, 2024. View Source
